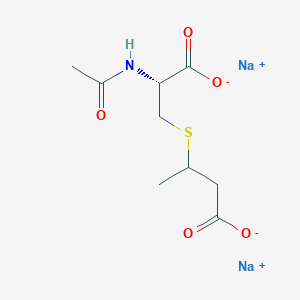

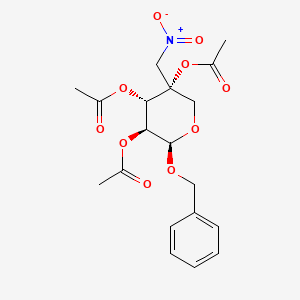

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (Mixture of Diastereomers)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves specific reactions that introduce acetyl and carboxypropyl groups into the cysteine molecule. For example, the synthesis of N-acetyl-S-[2-carboxy-1-(1 H-imidazol-4-yl)ethyl]-L-cysteine, a similar compound, involves the addition of N-acetyl-L-cysteine to urocanic acid, showcasing a method that could potentially be adapted for the synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (Kinuta et al., 1996).

Molecular Structure Analysis

The molecular structure of related N-acetyl-L-cysteine compounds has been elucidated using techniques like X-ray diffraction analysis. For instance, N-acetyl-L-cysteine's crystal structure reveals a near-planar configuration of the C-carboxyl and N-acetyl groups, which could provide insights into the structural aspects of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (Lee & Suh, 1980).

Chemical Reactions and Properties

N-acetyl cysteine derivatives participate in a variety of chemical reactions, including the formation of disulfide bonds and reactions with electrophilic compounds. These reactions are crucial for understanding the chemical behavior of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt. The formation of disulfide bonds, for instance, is a key reaction for cysteine derivatives, indicating potential reactivity pathways for this compound (Bernatowicz, Matsueda, & Matsueda, 2009).

Physical Properties Analysis

The physical properties of cysteine derivatives, such as solubility, melting point, and optical activity, are influenced by their specific molecular structures. The study of N-acetyl cysteine derivatives' adsorption on gold surfaces, for example, provides insights into their surface interaction behaviors, which can be related to their solubility and stability in different media (Bieri & Bürgi, 2005).

Wissenschaftliche Forschungsanwendungen

Antidote for Acetaminophen Overdose : N-acetylcysteine is widely used as the specific antidote for acetaminophen overdose (Millea, 2009).

Chronic Obstructive Pulmonary Disease (COPD) Prevention : It has been shown to help in the prevention of COPD exacerbation (Millea, 2009).

Protection Against Contrast-Induced Kidney Damage : N-acetylcysteine is used to prevent contrast-induced kidney damage during imaging procedures (Millea, 2009).

Influenza Virus Attenuation : It can attenuate illness from the influenza virus when started before infection (Millea, 2009).

Pulmonary Fibrosis Treatment : N-acetylcysteine is used in the treatment of pulmonary fibrosis (Millea, 2009).

Treatment of Infertility : It can be used to treat infertility in patients with clomiphene-resistant polycystic ovary syndrome (Millea, 2009).

Potential Cancer Chemopreventive : Preliminary studies suggest a potential role as a cancer chemopreventive agent (Millea, 2009).

Helicobacter Pylori Eradication Adjunct : It might serve as an adjunct in the eradication of Helicobacter pylori (Millea, 2009).

Prevention of Gentamicin-Induced Hearing Loss : N-acetylcysteine could be used for prophylaxis of gentamicin-induced hearing loss in patients on renal dialysis (Millea, 2009).

Eigenschaften

IUPAC Name |

disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCIEDHPXAQZRB-OVEMJYDDSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)[O-])SC[C@@H](C(=O)[O-])NC(=O)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NNa2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

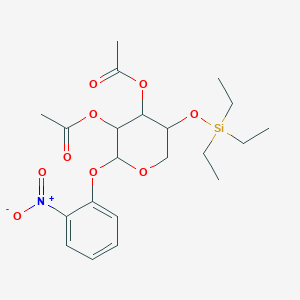

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

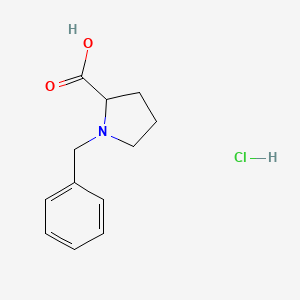

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

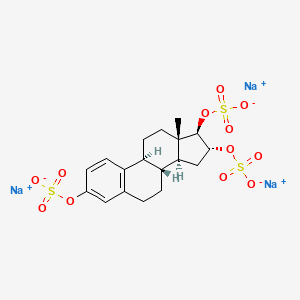

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)